molecular formula C8H13N3O B3319893 (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol CAS No. 118779-92-3

(6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol

Cat. No.: B3319893
CAS No.: 118779-92-3
M. Wt: 167.21 g/mol
InChI Key: XREYIXULAVYZAT-UHFFFAOYSA-N
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Description

(6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol (CAS 118779-92-3) is a high-value pyrimidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. This compound features a π-deficient pyrimidine ring system substituted with key functional groups—a dimethylamino electron-donor, a methyl group, and a reactive hydroxymethyl handle—that collectively enable its integration into complex molecular architectures . The hydroxymethyl group is particularly valuable for further synthetic modifications, including oxidation, esterification, or conversion to leaving groups, facilitating the construction of targeted molecules . As a privileged scaffold in drug discovery, functionalized pyrimidine derivatives like this are fundamental to developing therapeutics for various conditions, including investigations in anticancer and antitubercular applications . Researchers have utilized this specific pyrimidine core in designing potent FGFR4 kinase inhibitors for hepatocellular carcinoma treatment, where the dimethylamino and methyl groups help confer selectivity over other kinase targets . Furthermore, the compound has been employed as a key structural element in developing novel 1,4-azaindole-based DprE1 inhibitors against Mycobacterium tuberculosis, demonstrating its relevance in combating infectious diseases . With a molecular formula of C8H13N3O and molecular weight of 167.21 g/mol, this building block is offered in high purity to support advanced synthetic campaigns . For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[6-(dimethylamino)-5-methylpyrimidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-7(4-12)9-5-10-8(6)11(2)3/h5,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREYIXULAVYZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 6 Dimethylamino 5 Methylpyrimidin 4 Yl Methanol and Analogous Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within a molecule. For (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol, NMR analysis provides definitive evidence of its structural features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic proton on the pyrimidine (B1678525) ring (H-2) would typically appear as a singlet in the downfield region. The protons of the hydroxymethyl group (-CH₂OH) would present as a singlet, with its chemical shift influenced by solvent and hydrogen bonding. The dimethylamino group (-N(CH₃)₂) protons would yield a sharp singlet, while the methyl group (-CH₃) at the C-5 position would also appear as a singlet. The integration of these signals would correspond to the number of protons in each group (1H, 2H, 6H, and 3H, respectively).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in a unique electronic environment gives a distinct signal. For the title compound, signals are expected for the four distinct carbons of the pyrimidine ring, the methyl carbon at C-5, the two equivalent carbons of the dimethylamino group, and the carbon of the hydroxymethyl group. The chemical shifts of the ring carbons are influenced by the electronic effects of the substituents. researchgate.net Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the substitution pattern on the pyrimidine ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for analogous substituted pyrimidine systems.

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrimidine RingH-28.0 - 8.5-
Pyrimidine RingC-2-155 - 160
Pyrimidine RingC-4-165 - 170
Pyrimidine RingC-5-110 - 115
Pyrimidine RingC-6-160 - 165
Dimethylamino-N(CH₃)₂3.0 - 3.335 - 40
5-Methyl-CH₃2.1 - 2.410 - 15
4-Hydroxymethyl-CH₂OH4.5 - 4.860 - 65
4-Hydroxymethyl-OHVariable-

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₁₃N₃O), the expected exact mass would be calculated and compared to the experimental value to confirm its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like pyrimidine derivatives, often producing a protonated molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments on this ion can induce fragmentation, providing valuable structural insights. The fragmentation of substituted pyrimidines is highly dependent on the nature and position of the substituents. nih.govsphinxsai.com Common fragmentation pathways for the title compound could involve the loss of the hydroxymethyl group (-CH₂OH), a methyl radical from the dimethylamino group, or cleavage of the pyrimidine ring itself. sphinxsai.comsapub.org These fragmentation patterns help to confirm the identity and arrangement of the functional groups attached to the pyrimidine core. nih.gov

Table 2: Potential Mass Spectrometry Fragments for this compound

IonProposed Formulam/z (monoisotopic)Description
[M+H]⁺C₈H₁₄N₃O⁺168.1131Protonated molecular ion
[M-CH₃]⁺C₇H₁₀N₃O⁺152.0818Loss of a methyl radical
[M-CH₂OH]⁺C₇H₁₀N₃⁺136.0869Loss of the hydroxymethyl group
[M-N(CH₃)₂]⁺C₆H₇N₂O⁺123.0553Loss of the dimethylamino group

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These methods are complementary and essential for a full structural characterization.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching vibrations from the methyl and dimethylamino groups would appear just below 3000 cm⁻¹. The pyrimidine ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations, typically in the 1400-1650 cm⁻¹ region. researchgate.netmdpi.com The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹. physchemres.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, especially regarding the pyrimidine ring's "breathing" modes, which are often strong in the Raman spectrum. acs.org Analysis of pyrimidine and its derivatives often shows that hydrogen bonding can cause shifts to higher frequencies (blue shifts) for certain ring modes. acs.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Alcohol (-OH)O-H stretch3200-3600 (broad)Weak
Aromatic/Aliphatic C-HC-H stretch2850-31002850-3100
Pyrimidine RingC=N, C=C stretch1400-16501400-1650
Hydroxymethyl (-CH₂OH)C-O stretch1000-1100Weak
Pyrimidine RingRing BreathingWeakStrong (e.g., ~1000)

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Structure Elucidation and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.comtandfonline.com

Computational and Theoretical Chemistry Studies of 6 Dimethylamino 5 Methylpyrimidin 4 Yl Methanol and Analogous Structures

Quantum Chemical Calculations for Electronic Structure and Geometric Optimization (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized molecular geometry and electronic structure of chemical compounds. irjweb.comphyschemres.org For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles. nih.govepstem.net

In analogous aminopyrimidine structures, the introduction of substituents like amino and methyl groups can cause slight modifications in the geometry of the aromatic ring. scispace.com For instance, studies on 2-aminopyrimidine (B69317) have shown that the amino group causes a lengthening of the adjacent ring bonds by approximately 0.019(3) Å. scispace.com Similarly, the dimethylamino and methanol (B129727) groups on (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol are expected to influence the planarity and bond lengths of the pyrimidine core due to both steric and electronic effects. Geometric optimization provides the most stable three-dimensional arrangement of the atoms, which serves as the foundation for all other computational analyses. aip.org

Table 1: Representative Calculated Geometric Parameters for Substituted Pyrimidine Rings from DFT Studies Note: This table presents typical values for analogous structures, not the specific target compound.

ParameterTypical Value Range (Å or °)Reference Compound Class
C-N (in ring)1.32 - 1.39 ÅAminopyrimidines researchgate.net
C-C (in ring)1.38 - 1.42 ÅAminopyrimidines researchgate.net
C-N (exocyclic amino)1.35 - 1.39 ÅAminopyrimidines researchgate.net
N-C-N (angle)125 - 128°Substituted Pyrimidines ekb.eg
C-N-C (angle)115 - 118°Substituted Pyrimidines ekb.eg

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. epstem.net A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. epstem.netnih.gov For pyrimidine derivatives, the distribution of these orbitals is heavily influenced by the substituents. epstem.net In many aminopyrimidines, the HOMO is often localized on the pyrimidine ring and the electron-donating amino group, while the LUMO may be distributed across the aromatic system. irjweb.comepstem.net This distribution indicates that charge transfer upon electronic excitation primarily occurs within the molecule. irjweb.com

Table 2: Illustrative FMO Energies and HOMO-LUMO Gaps for Analogous Pyrimidine Derivatives Note: Values are examples from DFT calculations on similar compounds and can vary based on the specific molecule and computational method.

Compound ClassEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Substituted Pyrimidine 1-6.26-0.885.38
Substituted Pyrimidine 2-4.83-2.532.30 epstem.net
Thienopyrimidine derivative-5.93-2.183.75 nih.gov
Aminopyrimidine-5-carbonitrile-6.79-2.054.74

Investigation of Non-Covalent Interactions (NCIs) and Hydrogen Bonding Networks in Supramolecular Assemblies

Non-covalent interactions (NCIs), particularly hydrogen bonds, are fundamental in determining the crystal packing and formation of supramolecular structures. tandfonline.comrsc.orgethernet.edu.et For molecules like this compound, which possess hydrogen bond donors (the hydroxyl group -OH) and acceptors (the pyrimidine ring nitrogens, the dimethylamino nitrogen, and the hydroxyl oxygen), the potential for forming extensive hydrogen bonding networks is significant. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP map is color-coded to represent different potential values on the electron density surface. uni-muenchen.de

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In pyrimidine derivatives, these regions are typically located around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. nih.govnih.gov

Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. They are generally found around the hydrogen atoms, particularly the hydroxyl proton and the protons of the methyl groups. chemrxiv.org

Neutral Regions (Green): These areas have a near-zero potential.

The MEP surface provides a clear, qualitative picture of where a molecule is most likely to engage in electrostatic interactions, which is crucial for understanding its intermolecular bonding and reaction mechanisms. nih.govuni-muenchen.de

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties and Absorption/Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their photophysical properties, such as UV-visible absorption and emission spectra. urfu.rumahendrapublications.com By calculating the transition energies from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. physchemres.org

For aminopyrimidine derivatives, the absorption bands in the UV-visible region are typically assigned to π→π* transitions within the aromatic system. mahendrapublications.com The specific positions of these bands are sensitive to the nature and position of substituents on the pyrimidine ring. TD-DFT calculations can elucidate how groups like dimethylamino and hydroxymethyl influence the electronic transitions. In some cases, studies on aminopyrimidine dimers have used TD-DFT to explain dual fluorescence phenomena arising from processes like excited-state double proton transfer (ESDPT). urfu.ru

Table 3: Example of TD-DFT Calculated Absorption Data for an Analogous Pyrimidine Derivative Note: This data is illustrative and based on a B3LYP/6-311++G(d,p) calculation for a similar heterocyclic system.

Excited StateCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Transition
S1331.883.730.215HOMO → LUMO physchemres.org
S2295.454.190.088HOMO-1 → LUMO
S3270.124.590.154HOMO → LUMO+1

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making chemical interpretation more intuitive. uni-muenchen.dewikipedia.org This method provides valuable insights into charge distribution, hybridization, and delocalization effects (hyperconjugation) within the molecule. youtube.com

A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.dewisc.edu It calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO, such as a lone pair (LP) or a bonding orbital (σ), to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π). wisc.edu For this compound, significant interactions would be expected, such as the delocalization of the lone pair of the amino nitrogen into the π antibonding orbitals of the pyrimidine ring, which contributes to the electronic stability of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations typically focus on a single, optimized molecular structure in the gas phase, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time, often in a solvent environment. mdpi.comnih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a realistic view of how a molecule behaves in solution. rsc.org

For a flexible molecule like this compound, which has rotatable bonds in its methanol and dimethylamino substituents, MD simulations can identify the most populated conformations and the energy barriers for transitioning between them. nih.govwustl.edu By simulating the molecule in a solvent like water, MD can also provide detailed information about the structure of the solvation shell and the specific hydrogen bonding interactions between the solute and solvent molecules. nih.govrsc.org Analysis of MD trajectories can yield important properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize solute-solvent interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes (e.g., solubility, lipophilicity (LogD values))

Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in modern drug discovery and development. mdpi.com These models establish a mathematical correlation between the structural features of molecules and their physicochemical properties. nih.gov For this compound and its analogs, QSPR studies are instrumental in predicting key attributes such as aqueous solubility and lipophilicity (expressed as LogD), which are critical determinants of a compound's pharmacokinetic profile.

The fundamental principle of QSPR is that variations in the molecular structure of a compound lead to corresponding changes in its physical and chemical properties. nih.gov By quantifying these structural variations using molecular descriptors, it is possible to build predictive models. These models are particularly useful for screening virtual libraries of compounds, prioritizing synthesis efforts, and optimizing lead compounds to possess desirable drug-like properties.

Detailed Research Findings

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been widely applied to various classes of heterocyclic compounds, including pyrimidine derivatives. nih.govrsc.org Research in this area typically involves the development of models that can accurately forecast properties like solubility and lipophilicity.

For a series of pyrimidine analogs, a hypothetical QSPR study would involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Machine learning algorithms, ranging from multiple linear regression (MLR) to more complex approaches like artificial neural networks (ANN) and graph neural networks (GNNs), are then employed to create a predictive model. nih.govmdpi.com

The predictive power of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and the predictive squared correlation coefficient (Q²) from cross-validation. nih.gov

Below are illustrative data tables that one might expect from a QSPR analysis of this compound and a set of its hypothetical analogs.

Table 1: Hypothetical Physicochemical Properties and Descriptors for a Series of Pyrimidine Analogs

Compound IDR GroupMolecular Weight ( g/mol )LogD (Predicted)Aqueous Solubility (logS) (Predicted)Polar Surface Area (Ų)
1 -CH₂OH183.230.85-2.1058.7
2 -H153.211.20-2.5038.3
3 -CH₂OCH₃197.261.15-2.3567.9
4 -COOH197.200.40-1.8085.0
5 -CF₃221.202.50-3.8038.3

Table 2: Statistical Validation of a Hypothetical QSPR Model for LogD Prediction

Statistical ParameterValueDescription
R² (Coefficient of Determination) 0.92Indicates that 92% of the variance in the experimental LogD is explained by the model.
RMSE (Root Mean Square Error) 0.25Represents the standard deviation of the prediction errors.
Q² (Cross-Validated R²) 0.85A measure of the model's predictive ability, determined through internal cross-validation.

These tables illustrate how a QSPR study can provide valuable, quantitative insights into the physicochemical properties of novel compounds based on their molecular structure. The predictive models generated from such studies are a key component of computational chemistry efforts aimed at accelerating the discovery of new therapeutic agents. nih.gov The accurate prediction of properties like lipophilicity and aqueous solubility is a significant challenge in drug discovery, and machine learning methods, including graph-based neural networks, have demonstrated strong performance in this area. mdpi.com

Research Applications and Strategic Integration of 6 Dimethylamino 5 Methylpyrimidin 4 Yl Methanol As a Chemical Moiety

Development of Functionalized Pyrimidine (B1678525) Scaffolds for Materials Science Applications

The inherent electronic properties of the pyrimidine core, characterized by its π-deficient nature due to two nitrogen atoms, make it an excellent building block for organic electronic materials. alfa-chemistry.comresearchgate.net This electron-accepting quality is fundamental to its application in creating materials with tailored photophysical and catalytic capabilities. alfa-chemistry.comresearchgate.net By attaching various functional groups, researchers can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby controlling the material's optical and electronic behavior. acs.org

Functionalized pyrimidine scaffolds are integral to the design of advanced photophysical materials, particularly Thermally Activated Delayed Fluorescence (TADF) emitters used in high-efficiency Organic Light-Emitting Diodes (OLEDs). spiedigitallibrary.orgspiedigitallibrary.org The pyrimidine ring typically serves as the electron-accepting core in donor-acceptor (D-A) type TADF molecules. nih.govnih.gov This architecture is crucial for achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (RISC) and allows the harvesting of triplet excitons for light emission. nih.gov

The selection of pyrimidine as an acceptor is advantageous due to its facile functionalization, which allows for precise tuning of the emission color. acs.orgnih.gov For instance, researchers have developed a range of pyrimidine-based TADF emitters that produce highly efficient blue, orange, and red light. rsc.orgrsc.orgresearchgate.net Strategic design, such as modifying the substitution pattern on the pyrimidine ring, can fine-tune the photophysical and electronic properties of the molecule. acs.org Studies have utilized 5-methylpyrimidine (B16526) as a foundational scaffold, attaching electron-donating groups at various positions to modulate the TADF properties. acs.org By adjusting the number and position of nitrogen atoms and other substituents, the electronic and optical characteristics can be optimized, making pyrimidine-based molecules suitable emitters for next-generation displays. nih.gov

Functionalized pyrimidine derivatives have also been successfully employed in the development of photocatalysis systems. rsc.org The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal centers, creating stable and catalytically active complexes. alfa-chemistry.com An example of this application is the use of copper(I) pyrimidine-2-thiolate cluster-based polymers as bifunctional visible-light photocatalysts. rsc.org

In one study, a 4,6-dimethylpyrimidine-2-thione ligand was used to construct cluster-based metal-organic frameworks (MOFs). rsc.org These materials served as both photosensitizers and photocatalysts, efficiently promoting the chemoselective transfer hydrogenation of unsaturated carbonyl compounds to their corresponding unsaturated alcohols under blue LED irradiation. rsc.org The system demonstrated high catalytic activity and could be reused for several cycles without a significant loss of efficiency. rsc.org This highlights the potential of pyrimidine scaffolds in creating robust and effective catalysts for green chemistry applications.

Strategic Incorporation into Complex Heterocyclic Systems

The dimethylamino-methyl-pyrimidine group has been strategically incorporated into various complex heterocyclic systems to optimize their interaction with biological targets.

1,4-Azaindoles: In the development of novel treatments for tuberculosis, this pyrimidine moiety was incorporated into a 1,4-azaindole scaffold. This was part of an effort to discover non-covalent inhibitors of the enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall. The pyrimidine group helps to occupy a key hydrophobic pocket in the enzyme's active site.

Benzimidazoles: Benzimidazoles are considered "purinomimetics" and can interfere with the biosynthesis of nucleic acids and proteins in bacterial cells. nih.gov The integration of pyrimidine derivatives, such as tetrahydropyrimidine (B8763341) moieties, into the benzimidazole (B57391) core is a strategy used to develop new antibacterial agents. nih.gov This combination of heterocyclic rings aims to enhance interactions with various biopolymers. nih.gov

Thienopyrimidines: The thieno[2,3-d]pyrimidine (B153573) scaffold is another important heterocyclic system in medicinal chemistry, with derivatives reported to act as potent inhibitors of various protein kinases. The combination of the thiophene (B33073) and pyrimidine rings creates a framework that can be functionalized to target specific enzymatic binding sites, leading to the development of antiproliferative agents.

Table 1: Integration of the Pyrimidine Moiety in Complex Heterocyclic Systems

Heterocyclic SystemTherapeutic Area/ApplicationRole of the Pyrimidine Moiety
1,4-AzaindolesAntitubercular AgentsOccupies a hydrophobic pocket in the DprE1 enzyme; modulates target binding and physicochemical properties.
BenzimidazolesAntibacterial AgentsActs as a purine (B94841) analogue to interfere with bacterial biosynthesis; functionalization enhances target interaction. nih.gov
ThienopyrimidinesAnticancer AgentsForms the core of various kinase inhibitors; allows for functionalization to achieve target specificity.

Metabolic stability refers to a compound's resistance to biotransformation by metabolic enzymes and is a crucial factor in determining its half-life and duration of action. acs.org The (6-(Dimethylamino)-5-methylpyrimidin-4-yl) group has been shown to favorably influence these properties. In the 1,4-azaindole series of antitubercular agents, the introduction of this moiety was associated with lower lipophilicity and improved metabolic stability in mouse liver microsomes (MLM). This improvement was a key factor in advancing these compounds as potential drug candidates.

Table 2: Effect of Pyrimidine Substitution on Physicochemical Properties

Pyrimidine Substituent GroupLipophilicity (LogD)Metabolic Stability (Mouse Liver Microsome Clint)
6-methoxy-5-methylpyrimidine-4-ylHigherLower (Higher Clearance)
6-(dimethylamino)-5-methylpyrimidine-4-yl≤ 2.0Improved (Lower Clearance)
6-(difluoromethoxy)-5-methylpyrimidine-4-ylNot specifiedImproved

Insights from Structure-Activity Relationship (SAR) Studies on Molecular Recognition and Binding Mechanisms

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. These studies are crucial for optimizing lead compounds into effective drugs with high potency and selectivity. The study of pyrimidine derivatives is particularly important for understanding these relationships.

A clear example of the utility of the (6-(Dimethylamino)-5-methylpyrimidin-4-yl) moiety comes from SAR studies on the 1,4-azaindole series of DprE1 inhibitors. In this research, scientists systematically modified the pyrimidine substituent to understand its impact on both on-target potency and off-target activity.

Table 3: Structure-Activity Relationship of Pyrimidine Substituents in 1,4-Azaindoles

Substituent at Pyrimidine C6-PositionPrimary Target Activity (DprE1)Off-Target Activity (PDE6)Key SAR Insight
Methoxy (-OCH₃)HighHighPotent but non-selective.
Dimethylamino (-N(CH₃)₂)HighMitigated/LowSubstitution improves selectivity by reducing off-target binding.

This finding underscores the strategic importance of the dimethylamino group in modulating molecular recognition. It serves as a powerful tool for medicinal chemists to fine-tune the pharmacological profile of a molecule, enhancing its therapeutic potential by minimizing unwanted interactions.

Modulation of Enzyme-Ligand Interactions

The (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol moiety is a significant structural component in various pharmacologically active compounds, influencing their interactions with enzyme targets. Its application is particularly notable in the development of inhibitors for enzymes critical to pathogen survival and in mitigating off-target effects on host enzymes.

Mitigation of PDE6 Activity and DprE1 Inhibition by Azaindole Derivatives

In the field of anti-tubercular drug discovery, the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) has been identified as a crucial target. researchgate.net DprE1 is essential for the biosynthesis of the mycobacterial cell wall. researchgate.net A class of compounds known as 1,4-azaindoles has been developed as potent noncovalent inhibitors of DprE1, demonstrating excellent potency against Mycobacterium tuberculosis both in vitro and in vivo. acs.org

However, a significant challenge encountered during the development of this series was off-target activity, specifically the inhibition of phosphodiesterase 6 (PDE6). acs.org The this compound group, when incorporated into the azaindole scaffold, plays a role in these enzyme-ligand interactions. While contributing to the desired anti-mycobacterial potency, its structural features can also lead to interactions with the active site of PDE6.

The development of DprE1 inhibitors is an active area of research, with various pyrimidine derivatives showing promise. researchgate.netnih.gov For instance, pyrazolopyridine-pyrimidone hybrids and pyrimidinetrione derivatives have also been designed and synthesized as potential DprE1 inhibitors. nih.govnih.govresearchgate.net These efforts underscore the versatility of the pyrimidine scaffold in targeting this essential enzyme for treating tuberculosis. nih.govnih.govresearchgate.net

Table 1: Examples of Pyrimidine-based Derivatives and their Anti-tubercular Activity

Compound Class Target Enzyme Key Findings
1,4-Azaindoles DprE1 Potent noncovalent inhibitors, but initial leads showed off-target PDE6 activity. acs.org
Pyrazolopyridine-pyrimidone hybrids DprE1, Mtb-DHFR Key derivatives showed significant activity with MIC values of 3.12 µg/mL. nih.govresearchgate.net
Pyrimidinetrione derivatives DprE1 Compound 42 exhibited a 5-fold increase in DprE1 inhibitory activity compared to the parent compound G50. nih.gov

Structural Determinants of Ligand Binding Affinity and Selectivity

The binding affinity and selectivity of a ligand for its target enzyme are governed by the precise three-dimensional arrangement of its functional groups and their interactions with the protein's active site. The this compound moiety presents several key structural features that determine how it interacts with a binding pocket. The accurate prediction of binding affinity is a fundamental aspect of rational drug design. nih.govfigshare.com

The pyrimidine ring itself serves as a rigid scaffold, positioning the substituents in a defined spatial orientation. The key functional groups on this moiety that dictate its binding characteristics include:

The Dimethylamino Group: This group can act as a hydrogen bond acceptor. The nitrogen atom's lone pair of electrons can form a hydrogen bond with suitable donor residues (e.g., the backbone N-H of an amino acid) in the enzyme's active site. Its bulk can also contribute to van der Waals interactions within hydrophobic pockets.

The Methyl Group: Positioned at the 5th carbon of the pyrimidine ring, this small, hydrophobic group contributes to binding primarily through van der Waals forces. It can fit into small, nonpolar sub-pockets of the binding site, displacing water molecules and contributing favorably to the binding entropy.

The Methanol (B129727) Group: The hydroxyl (-OH) group is a critical feature, capable of acting as both a hydrogen bond donor and an acceptor. This allows for specific and directional interactions with polar amino acid residues such as serine, threonine, or the backbone carbonyls of the protein, significantly enhancing binding affinity.

Table 2: Potential Molecular Interactions of the this compound Moiety

Functional Group Potential Interaction Type Potential Interacting Amino Acid Residues
Dimethylamino Nitrogen Hydrogen Bond Acceptor, van der Waals Glycine, Serine, Threonine
5-Methyl Group van der Waals, Hydrophobic Alanine, Valine, Leucine, Isoleucine
Methanol Hydroxyl Hydrogen Bond Donor/Acceptor Serine, Threonine, Aspartate, Glutamate, Histidine
Pyrimidine Ring Nitrogens Hydrogen Bond Acceptor Asparagine, Glutamine

Q & A

Q. What are the established synthetic routes for (6-(Dimethylamino)-5-methylpyrimidin-4-yl)methanol, and what are their key reaction conditions?

The synthesis typically involves functionalizing pyrimidine precursors. For example:

  • Step 1 : Start with a pyrimidine derivative (e.g., 5-methylpyrimidin-4-yl methanol).
  • Step 2 : Introduce dimethylamino groups via nucleophilic substitution or reductive amination under basic conditions (e.g., NaOH or K₂CO₃ in methanol/ethanol) .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
    Critical parameters include temperature control (20–80°C), solvent polarity, and stoichiometry of reagents.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyrimidine ring protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. for C₈H₁₃N₃O: 167.11 g/mol) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, reagent ratio, solvent). For example, formaldehyde excess (1.5–2.0 eq.) improves hydroxymethylation efficiency .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity .

Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values) be addressed?

  • Reproducibility checks : Validate assays across multiple cell lines (e.g., HepG2 vs. MCF-7) under standardized conditions (e.g., 48h exposure, 10% FBS) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Computational docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina to rationalize potency differences .

Q. What strategies are effective in resolving instability issues during storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis .
  • Stabilizer additives : Include antioxidants (e.g., BHT at 0.01% w/v) in solution formulations .
  • Periodic analysis : Monitor degradation via UPLC-MS every 3 months to establish shelf-life .

Q. How can mechanistic studies on its biological activity be designed?

  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to trace metabolic pathways via mass spectrometry .
  • Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., acetylcholinesterase) using Ellman’s method .
  • CRISPR knockouts : Validate target specificity in cell lines with gene deletions (e.g., CRISPR-Cas9-mediated GSK-3β knockout) .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/methanol mixtures to model aggregation behavior .
  • ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.